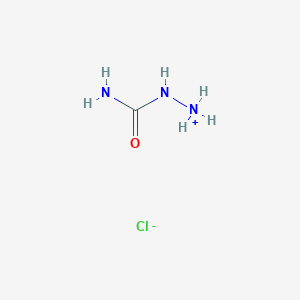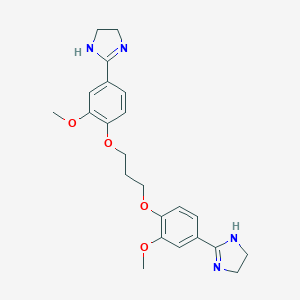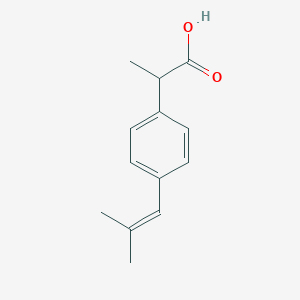
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves the protection of the amino group of L-threonine, followed by the introduction of the benzyloxycarbonyl group. The final step involves the formation of the O-methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce the deprotected amino acid .
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is used in various scientific research applications, including:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and other organic synthesis reactions.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials for research and development.
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This allows for more diverse chemical reactions compared to other amino acid derivatives that lack the hydroxyl group .
Propiedades
Número CAS |
80082-51-5 |
|---|---|
Fórmula molecular |
C13H18N2O6S |
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
[(2S,3R)-4-amino-3-benzyl-3-carbamoyloxy-4-oxobutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)13(11(14)16,20-12(15)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,14,16)(H2,15,17)/t9-,13+/m0/s1 |
Clave InChI |
ZKBSWKZPOKQJSG-TVQRCGJNSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C |
SMILES isomérico |
C[C@@H]([C@](CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C |
SMILES canónico |
CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)OS(=O)(=O)C |
Sinónimos |
N-[(1S,2R)-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester; [R-(R*,S*)]-1-(Aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-carbamic Acid Phenylmethyl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)



![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)


![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)


